molecular formula C7H9F2N3 B12961226 1-(3,3-Difluorocyclobutyl)-1H-pyrazol-4-amine

1-(3,3-Difluorocyclobutyl)-1H-pyrazol-4-amine

Cat. No.: B12961226
M. Wt: 173.16 g/mol
InChI Key: NDTIDFRYCUDNBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,3-Difluorocyclobutyl)-1H-pyrazol-4-amine is a synthetic compound characterized by the presence of a difluorocyclobutyl group attached to a pyrazolamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,3-Difluorocyclobutyl)-1H-pyrazol-4-amine typically involves the reaction of 3,3-difluorocyclobutanone with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(3,3-Difluorocyclobutyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed:

Scientific Research Applications

1-(3,3-Difluorocyclobutyl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,3-Difluorocyclobutyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and cancer pathways.

    Pathways Involved: It may inhibit key enzymes in the inflammatory cascade, leading to reduced production of pro-inflammatory mediators.

Comparison with Similar Compounds

  • (3,3-Difluorocyclobutyl)methanol
  • (3,3-Difluorocyclobutyl)ethanol
  • 1-[(3,3-Difluorocyclobutyl)methyl]-1H-pyrazole-4-carboxylic acid

Comparison: 1-(3,3-Difluorocyclobutyl)-1H-pyrazol-4-amine stands out due to its unique combination of a difluorocyclobutyl group and a pyrazolamine structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to its analogs, it may exhibit enhanced stability, reactivity, and bioactivity.

Properties

Molecular Formula

C7H9F2N3

Molecular Weight

173.16 g/mol

IUPAC Name

1-(3,3-difluorocyclobutyl)pyrazol-4-amine

InChI

InChI=1S/C7H9F2N3/c8-7(9)1-6(2-7)12-4-5(10)3-11-12/h3-4,6H,1-2,10H2

InChI Key

NDTIDFRYCUDNBH-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(F)F)N2C=C(C=N2)N

Origin of Product

United States

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